

Application Note: High-Purity Synthesis of 1,3-Bis(4-fluorobutyl)urea

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Compound of Interest

Compound Name: 1,3-Bis(4-fluorobutyl)urea

CAS No.: 542-51-8

Cat. No.: B13422297

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Target Compound: **1,3-Bis(4-fluorobutyl)urea** (CAS: 542-51-8) Primary Precursor: 4-Fluorobutyl isocyanate Application Domain: Medicinal Chemistry (sEH Inhibitors), Agrochemicals, Fluorinated Building Blocks[1][2]

Executive Summary & Scientific Rationale

This guide details the synthesis of **1,3-Bis(4-fluorobutyl)urea**, a symmetric urea featuring terminal fluorinated alkyl chains.[1] Symmetric ureas are critical pharmacophores in drug discovery, particularly as inhibitors of Soluble Epoxide Hydrolase (sEH), where the urea moiety mimics the transition state of epoxide hydrolysis. The addition of terminal fluorine atoms (

) enhances metabolic stability against

-oxidation and increases lipophilicity without significant steric penalty compared to non-fluorinated analogs [1].[1][2]

We present two distinct protocols derived from isocyanate precursors:

- Method A (Direct Coupling): The stoichiometric reaction of isocyanate and amine.[2]
Preferred for high-throughput synthesis when both reagents are available.[1][2]
- Method B (Controlled Hydrolysis): The "One-Pot" conversion of isocyanate to urea via in-situ amine generation.[1][2] Preferred when the corresponding amine is expensive, unstable, or unavailable.

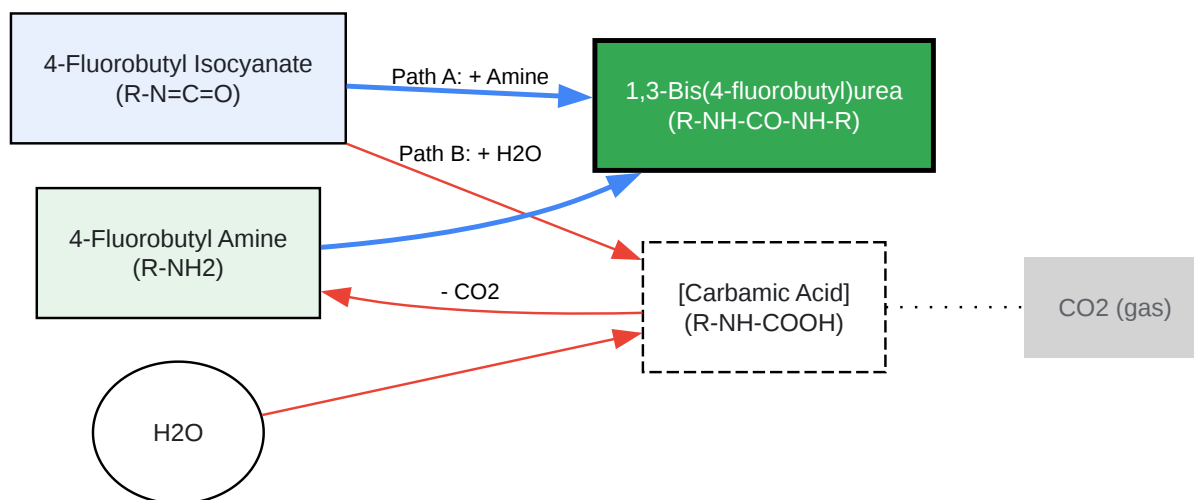
Chemical Pathways & Mechanism

Understanding the reactivity of 4-fluorobutyl isocyanate is crucial for yield optimization.[1][2]

Isocyanates are highly electrophilic at the carbonyl carbon.[2]

- Path A (Amine Nucleophile): The amine lone pair attacks the isocyanate carbon, forming the urea linkage directly. This reaction is rapid and exothermic.[2]
- Path B (Water Nucleophile): Water attacks the isocyanate to form an unstable carbamic acid intermediate.[2] This spontaneously decarboxylates to release

and generate the primary amine in situ.[2] This nascent amine then competes with water to attack a second equivalent of isocyanate, forming the symmetric urea.



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Figure 1: Mechanistic divergence between Direct Coupling (Path A) and Hydrolysis (Path B).[2]
Path B utilizes the isocyanate as the sole carbon source.

Experimental Protocols

Safety Pre-Requisites[1][2][3][4][5][6]

- Isocyanate Hazard: 4-Fluorobutyl isocyanate is a lachrymator and potential sensitizer.[1][2] Handle only in a fume hood.
- Pressure Hazard: Method B generates gas.[2] Reactions must not be sealed in gas-tight vessels without pressure relief (e.g., use a bubbler or balloon).[1][2]
- Fluorine Safety: While the C-F bond is stable, avoid contact with strong reducing agents (e.g., LiAlH₄) which may defluorinate the alkyl chain under harsh conditions.

Method A: Direct Coupling (Standard)

Best for: Small-scale discovery, maximum yield, clean workup.[1]

Reagents:

- 4-Fluorobutyl isocyanate (1.0 equiv)[1][2]
- 4-Fluorobutyl amine (1.05 equiv)[1][2]
- Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)[1][2]

Procedure:

- Preparation: Charge a flame-dried round-bottom flask with 4-fluorobutyl isocyanate (1.0 equiv) dissolved in anhydrous DCM (concentration).
- Addition: Cool the solution to in an ice bath. Add 4-fluorobutyl amine (1.05 equiv) dropwise over 5 minutes.[1][2]
 - Note: A slight excess of amine ensures complete consumption of the toxic isocyanate.[2]

- Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. A white precipitate (the urea) often forms as the reaction proceeds.[2]
- Monitoring: Check by TLC (EtOAc/Hexane) or LC-MS. The isocyanate peak should disappear.[2]
- Workup:
 - If precipitate forms: Filter the solid, wash with cold DCM (), and dry under vacuum.
 - If soluble: Wash the organic layer with (to remove excess amine), then saturated , and brine. Dry over and concentrate.
- Yield: Expect 90-98%.

Method B: Controlled Hydrolysis (Isocyanate-Only)

Best for: Situations where the amine is unavailable, or for "green" synthesis using water as a reagent.[1][2]

Reagents:

- 4-Fluorobutyl isocyanate (2.0 equiv)[1][2]
- Water (1.0 - 5.0 equiv)[1][2]
- Triethylamine (0.1 equiv, optional catalyst)[1]
- THF or 1,4-Dioxane (miscible organic solvent)[1]

Procedure:

- Solvent System: Dissolve 4-fluorobutyl isocyanate in THF (

).

- Initiation: Add water (3.0 equiv). If the reaction is sluggish, add catalytic Triethylamine ().^[2]
 - Mechanism Check: The base catalyzes the attack of water on the isocyanate ^[2].^[2]
- Reaction: Stir at

for 4-12 hours.
 - Critical Step: Ensure an outlet for

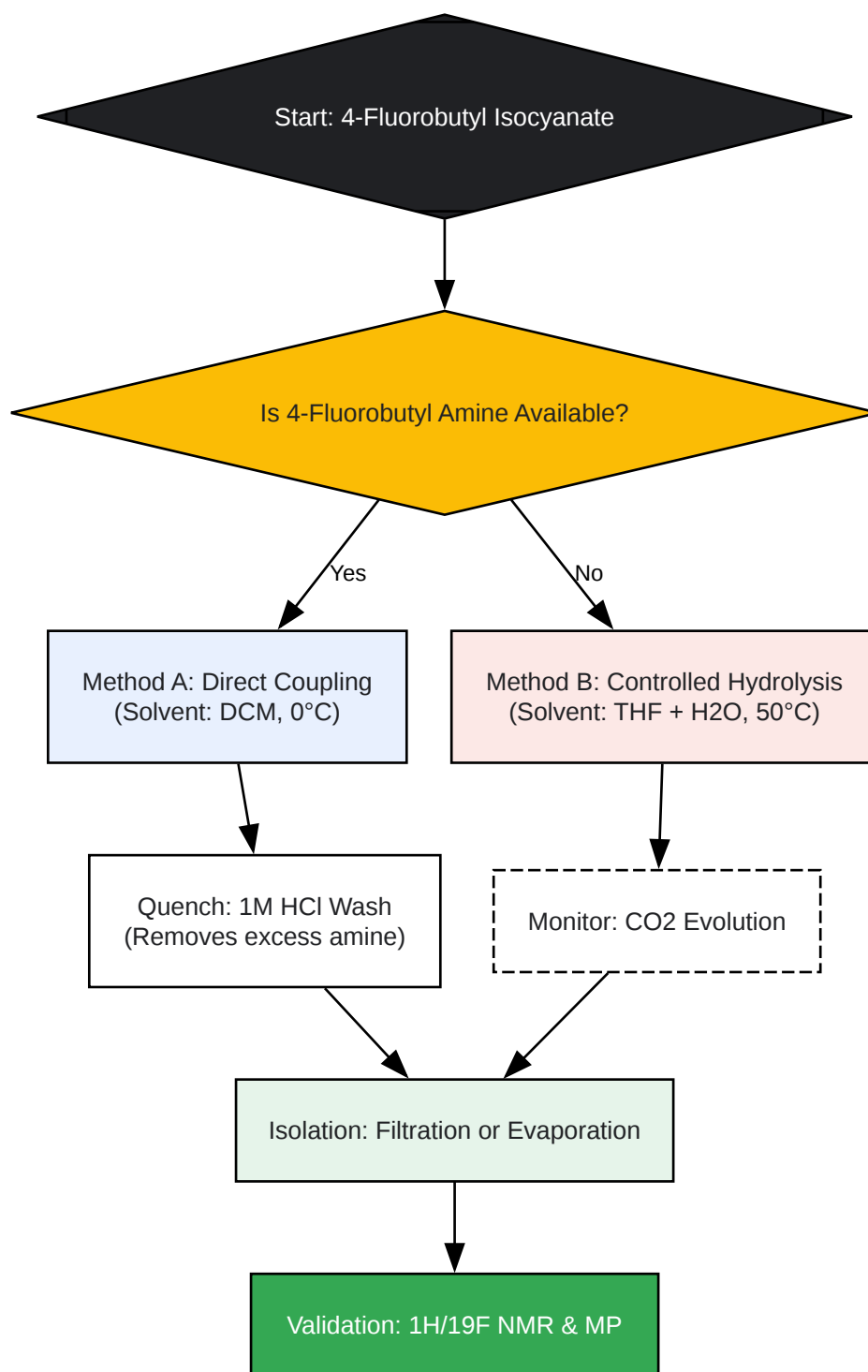
evolution (oil bubbler).
- Completion: The reaction is complete when isocyanate is fully consumed and gas evolution ceases.^[2]
- Purification: Concentrate the solvent. The residue is often the pure urea.^[2] Recrystallize from Ethanol/Water if necessary.^[2]

Characterization & Validation

The identity of **1,3-Bis(4-fluorobutyl)urea** must be validated using NMR and Melting Point analysis.^[1]^[2]

Parameter	Expected Value/Observation	Structural Insight
Physical State	White crystalline solid	Typical for symmetric alkyl ureas due to strong H-bonding. [1][2]
Melting Point	(Est.)	Lower than aryl analogs () due to flexible alkyl chains. [1][2]
¹ H NMR	(q, 4H,)	Protons adjacent to Urea Nitrogen. [1]
¹ H NMR	(dt, 4H,)	Characteristic doublet of triplets (). [1][2]
¹ H NMR	(bs, 2H,)	Urea protons (broad singlet). [1][2]
¹⁹ F NMR		Typical shift for primary alkyl fluorides. [1][2]
IR Spectroscopy		Strong Carbonyl () stretch. [1][2]

Workflow Visualization



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Figure 2: Decision tree for selecting the optimal synthesis protocol based on reagent availability.

References

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